![molecular formula C16H28N2O2 B7493627 2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. MDPV has a similar chemical structure to other cathinones, such as methcathinone and mephedrone, and is known for its potent stimulant effects.
Wirkmechanismus
2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism is similar to that of other stimulants, such as cocaine and amphetamines. 2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has also been found to have some affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than those on dopamine and norepinephrine.
Biochemical and Physiological Effects:
2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and respiratory depression in high doses. 2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been found to have a high potential for abuse and dependence, and its use has been associated with a range of adverse effects, including psychosis, seizures, and death.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been used in several laboratory experiments to investigate its effects on the central nervous system. Its potent stimulant effects and mechanism of action make it a useful tool for studying the neurochemistry of addiction and other psychiatric disorders. However, its high potential for abuse and toxicity limit its usefulness as a research tool, and alternative compounds with similar effects may be preferred.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one and related compounds. One area of interest is the development of new treatments for addiction and other psychiatric disorders based on the neurochemistry of stimulants. Another area of interest is the investigation of the long-term effects of 2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one use on the brain and body, as well as the development of strategies for harm reduction and prevention of abuse. Finally, there is a need for continued research into the synthesis and pharmacology of 2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one and related cathinones to better understand their effects and potential for abuse.
Synthesemethoden
2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one can be synthesized through several methods, including the Leuckart reaction and the Friedel-Crafts reaction. The Leuckart reaction involves the reduction of the corresponding imine with formic acid and ammonium formate, while the Friedel-Crafts reaction involves the acylation of 3,4-methylenedioxyphenylpropan-2-one with piperidine and acetic anhydride. Both methods require specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been the subject of several scientific studies, particularly in the fields of pharmacology and toxicology. Researchers have investigated the mechanism of action of 2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one and its effects on the central nervous system. 2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one has been found to act as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism is similar to that of other stimulants, such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-12(2)15(19)17-9-6-14(7-10-17)16(20)18-8-4-5-13(3)11-18/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRXSRVTOSFFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

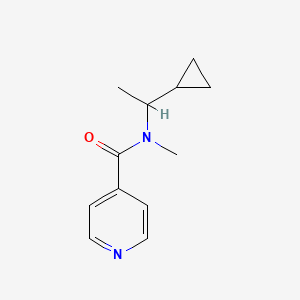



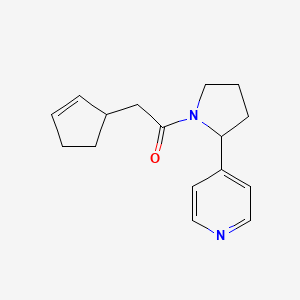
![cyclobutyl-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493587.png)
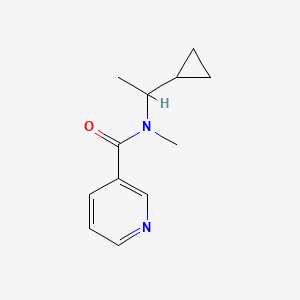
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylpropan-1-one](/img/structure/B7493601.png)

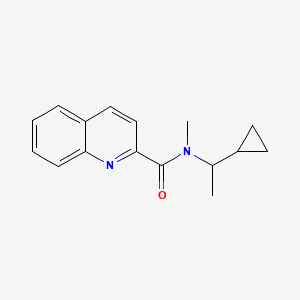
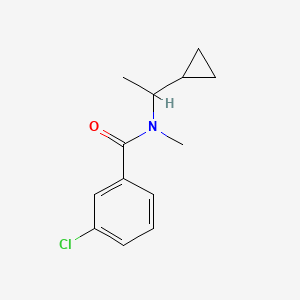
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)
